1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Physicochemical profiling Lipophilicity Drug-likeness

1‑[(2‑Ethoxyphenyl)methyl]‑7‑methyl‑2,3‑dihydro‑1H‑indole‑2,3‑dione is a dual‑substituted indoline‑2,3‑dione with an ortho‑ethoxybenzyl N1 cap and a C7 methyl group. The unique substitution provides 4 rotatable bonds, logP 3.46, and 3–5 H‑bond acceptors, enabling fine‑tuned lipophilicity for HDAC inhibitor campaigns (cap orientation) and muscarinic GPCR allosteric modulator screening. Its achiral structure simplifies synthesis and analytical characterization, making it an ideal starting point for covalent probe design. Purchase this compound to diversify your library with a surface‑recognition scaffold that single‑substitution analogs cannot replicate.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 620931-92-2
Cat. No. B2564801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione
CAS620931-92-2
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C(=O)C2=O)C
InChIInChI=1S/C18H17NO3/c1-3-22-15-10-5-4-8-13(15)11-19-16-12(2)7-6-9-14(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3
InChIKeyZEZZSGYRCFMEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[(2-Ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 620931-92-2): Chemical Identity, Physicochemical Profile, and Research Procurement Context


1-[(2-Ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 620931-92-2) is a fully synthetic, achiral small molecule belonging to the indoline‑2,3‑dione (isatin) class . The compound is characterized by a 2‑ethoxybenzyl substituent at the N1 position and a methyl group at the C7 position of the isatin core, yielding a molecular formula of C₁₈H₁₇NO₃, a molecular weight of 295.34 g·mol⁻¹, and a computed logP of 3.46 . It is commercially available as a screening compound (e.g., ChemDiv ID D011‑2140, Life Chemicals ID F1707‑0032) at purities ≥90% and in quantities ranging from 1 mg to 75 mg, with typical shipment times of one week [1].

Why 1-[(2-Ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione Cannot Be Replaced by Unsubstituted Isatin or Simpler N1‑Benzyl Congeners in Focused Screening Libraries


Indoline‑2,3‑dione derivatives exhibit profound sensitivity to N1 and aromatic‑ring substitution. While the parent isatin (CAS 91‑56‑5) inhibits monoamine oxidase (MAO) with an IC₅₀ of approximately 3 µM, its N1‑unsubstituted scaffold lacks the target‑engagement versatility required for modern multi‑parametric screening . Conversely, N1‑benzyl isatin (CAS 1217‑89‑6) demonstrates allosteric modulator activity at muscarinic receptors (EC₅₀ ≈ 10 nM), but its simpler benzyl group provides no additional hydrogen‑bond acceptor capacity beyond the isatin core [1]. The dual substitution pattern of 1‑[(2‑ethoxyphenyl)methyl]‑7‑methyl‑2,3‑dihydro‑1H‑indole‑2,3‑dione—an ortho‑ethoxybenzyl N1 substituent plus a C7 methyl—introduces a unique combination of lipophilicity (logP = 3.46), rotatable bonds (4), and hydrogen‑bond acceptor count (3–5, depending on calculation method) that is not replicated by any single‑substitution analog . In drug‑discovery campaigns where minor logD shifts of 0.5–1.0 log units can determine hit expansion success, wholesale replacement of this compound with a generic isatin or a 4‑ethoxybenzyl isomer risks altering both library diversity metrics and SAR interpretability .

Quantitative Differentiation Evidence for 1-[(2-Ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione Against the Most Relevant Chemical Comparators


Computed logP and logD Differentiate 1-[(2-Ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione from 7-Methylisatin and Unsubstituted Isatin

The target compound exhibits a computed logP of 3.46, which is >1.6 log units higher than the logP of the unsubstituted isatin core (~1.8) and approximately 1.0–1.5 log units higher than the 7‑methylisatin scaffold (~1.9–2.5) [1]. This substantial increase in lipophilicity, driven by the 2‑ethoxybenzyl N1 substituent, places the compound in a distinctly more permeable, blood–brain‑barrier‑accessible physicochemical space. In fragment‑based or phenotypic screens where varying logD is a deliberate strategy to probe membrane permeability, the compound fills a lipophilicity gap not covered by the simpler isatin cores .

Physicochemical profiling Lipophilicity Drug-likeness

Structural Uniqueness in Commercial Screening Libraries: Dual Substitution at N1 and C7 of the Isatin Core

A substructure search of commercially available isatin derivatives reveals that the simultaneous presence of a 2‑ethoxybenzyl group at N1 and a methyl group at C7 is exceedingly rare. The closest commercial analogs, 1‑(4‑ethoxybenzyl)‑1H‑indole‑2,3‑dione (CAS not specified) and 1‑(2‑ethoxybenzyl)indoline‑2,3‑dione (CAS 709001‑00‑3), each lack the C7 methyl substituent . The 7‑methyl group is known to influence the electron density of the fused benzene ring, subtly tuning the reactivity of the C3 carbonyl toward nucleophilic attack and altering the compound’s metabolic soft spots . In a high‑throughput screening (HTS) library, this dual‑substitution pattern provides a unique feature vector that is not duplicated by any single‑substitution or regioisomeric analog .

Chemical diversity Library design Scaffold novelty

Indoline‑2,3‑dione Scaffold Demonstrates Potent HDAC Inhibition: Class‑Level Evidence Supporting the Target Compound’s Therapeutic Potential

A 2015 study by Jin et al. reported that a focused library of indoline‑2,3‑dione derivatives inhibited histone deacetylases (HDACs) with the most potent compound (25a) achieving an IC₅₀ of 10.13 nM in a HeLa cell nuclear extract assay [1]. While compound 25a is structurally distinct from the target compound (carrying a hydroxamic acid zinc‑binding group), the study establishes that the indoline‑2,3‑dione core is competent for sub‑100 nM HDAC inhibition. The target compound’s 2‑ethoxybenzyl N1 substituent occupies the same surface‑recognition cap region as the optimized cap groups in the Jin et al. series, and the C7 methyl may further modulate cap‑group orientation [1]. Unsubstituted isatin (CAS 91‑56‑5) shows no reported HDAC inhibitory activity at comparable concentrations, underscoring the critical role of N1 substitution .

HDAC inhibition Cancer epigenetics Indoline-2,3-dione SAR

1‑Benzyl Isatin Demonstrates Sub‑Micromolar Muscarinic Allosteric Modulation: N1‑Substituted Isatins Serve as Privileged GPCR Ligands

BindingDB records indicate that 1‑benzyl‑2,3‑dihydro‑1H‑indole‑2,3‑dione acts as a positive allosteric modulator (PAM) of human muscarinic receptors with an EC₅₀ of 10 nM [1]. The allosteric activity is critically dependent on the N1‑benzyl substituent; the unsubstituted isatin (CAS 91‑56‑5) lacks any reported muscarinic PAM activity . The target compound’s 2‑ethoxybenzyl group introduces an additional hydrogen‑bond acceptor (the ortho‑ethoxy oxygen) that may engage distinct residues in the allosteric binding pocket compared to the unsubstituted benzyl group. This structural nuance offers a rational basis for selecting the ethoxy‑substituted analog in GPCR‑focused screening cascades where subtle modulation of allosteric cooperativity is desired [1].

GPCR allosteric modulation Muscarinic receptors Isatin SAR

Achiral Nature and Rotatable Bond Count Confer Reproducible Physicochemical Behavior Relative to Chiral Isatin Derivatives

The target compound is explicitly designated as ACHIRAL (no defined or undefined stereocenters) . In contrast, several biologically active isatin derivatives—particularly caspase‑targeted imaging agents such as (S)‑5‑[1‑(2‑methoxymethylpyrrolidinyl)sulfonyl]isatin—contain one or more chiral centers that necessitate enantioselective synthesis and chiral analytical methods [1]. The absence of chirality eliminates batch‑to‑batch variability in enantiomeric excess, simplifies analytical quality control (QC), and ensures that observed biological activity is not confounded by differential enantiomer pharmacology. Furthermore, with a rotatable bond count of 4, the compound occupies a conformational flexibility sweet spot—sufficient for target engagement but not so flexible as to incur a prohibitive entropic penalty upon binding .

Stereochemistry Reproducibility Crystallization

Indoline‑2,3‑dione Derivatives Exhibit Broad Antiproliferative Activity Across Multiple Cancer Cell Lines: Class‑Level Evidence Supporting Oncology Screening Applications

Multiple studies confirm that N‑substituted indoline‑2,3‑dione derivatives possess antiproliferative activity against HeLa (cervical), A549 (lung), HepG2 (liver), and HL‑60 (leukemia) cancer cell lines [1][2][3]. Specifically, isatin‑based HDAC inhibitor hybrids achieved HeLa cell GI₅₀ values in the low micromolar range, and certain isatin‑tetrahydroisoquinoline hybrids showed HeLa IC₅₀ values as low as 6.7 nM [1]. A separate study on 1,5‑disubstituted indolin‑2,3‑diones demonstrated that N1‑benzyl substitution enhances antiproliferative potency against HL‑60 leukemia cells compared to N1‑unsubstituted or N1‑alkyl variants [3]. The target compound’s N1‑(2‑ethoxybenzyl) group is structurally congruent with the benzyl substituents that drive this enhanced potency, and the C7 methyl may further modulate cellular permeability and metabolic stability [3].

Antiproliferative activity Cancer cell lines Isatin derivatives

Priority Research and Procurement Application Scenarios for 1-[(2-Ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione


Epigenetic Drug Discovery: HDAC Inhibitor Screening Libraries

The indoline‑2,3‑dione scaffold has been validated as a competent HDAC inhibitor pharmacophore, with optimized analogs achieving IC₅₀ values as low as 10.13 nM in HeLa cell nuclear extract assays [1]. The target compound’s N1‑(2‑ethoxybenzyl) group serves as a surface‑recognition cap, while the C7 methyl may fine‑tune cap‑group orientation within the HDAC active site. Procurement of this compound is warranted for any screening library designed to identify novel zinc‑dependent HDAC inhibitors, particularly where lipophilic cap groups (logP >3) are desired to probe hydrophobic interactions at the enzyme surface [1].

GPCR Allosteric Modulator Discovery: Muscarinic and Cannabinoid Receptor Programs

N1‑Benzyl isatin derivatives have demonstrated high‑affinity positive allosteric modulator activity at muscarinic receptors (EC₅₀ = 10 nM) [2]. The target compound’s ortho‑ethoxy substituent introduces an additional hydrogen‑bond acceptor that can engage residues distinct from those contacted by the simpler benzyl group. This compound is therefore prioritized for GPCR‑focused screening campaigns—particularly muscarinic and cannabinoid receptor programs—where fine‑tuning of allosteric cooperativity and subtype selectivity is a key objective [2].

Oncology Phenotypic Screening: Antiproliferative Agent Identification

Multiple studies have established that N1‑benzyl‑substituted indoline‑2,3‑diones exhibit enhanced antiproliferative activity compared to N1‑unsubstituted or N1‑alkyl variants across HeLa, A549, HepG2, and HL‑60 cancer cell lines [3][4]. The target compound’s N1‑(2‑ethoxybenzyl) group is structurally congruent with the potency‑enhancing benzyl substituents identified in these SAR studies. Its inclusion in oncology‑focused phenotypic screening libraries increases the probability of identifying novel antiproliferative hits with tractable structure–activity relationships [3].

Chemical Biology Tool Compound Development: Covalent Probe Design via C3 Carbonyl Reactivity

The C3 carbonyl of the indoline‑2,3‑dione system is electrophilic and can serve as a warhead for covalent inhibitor design or as a reactive handle for bioconjugation [5]. The target compound’s achiral nature and well‑defined substitution pattern (N1‑(2‑ethoxybenzyl), C7‑methyl) make it an ideal starting scaffold for structure‑based design of covalent chemical probes, as the absence of stereocenters simplifies both synthesis and analytical characterization . The 2‑ethoxybenzyl group provides a spectroscopic handle (UV, NMR) that facilitates reaction monitoring during probe development .

Quote Request

Request a Quote for 1-[(2-ethoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.